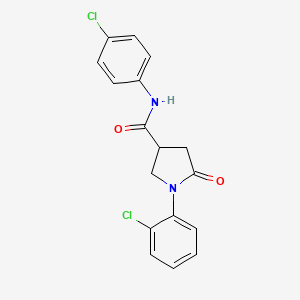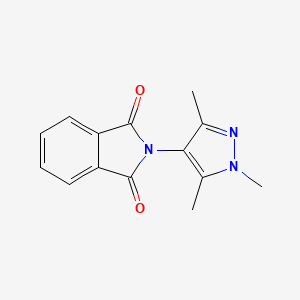
1-(2-chlorophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
The compound belongs to a class of molecules known for their diverse chemical reactivity and potential applications in pharmaceuticals, materials science, and organic chemistry. Its structure suggests it could exhibit unique physical and chemical properties, making it a subject of scientific interest.
Synthesis Analysis
Research on related compounds, such as N-(chlorophenyl)pyridinecarboxamides and various pyrrolidine derivatives, provides insight into potential synthetic routes. For instance, Gallagher et al. (2022) discuss the synthesis of N-(chlorophenyl)pyridinecarboxamides through reactions between substituted pyridinecarbonyl chlorides and amino chlorobenzenes, which might offer a template for synthesizing the compound of interest through analogous amide formation reactions (Gallagher et al., 2022).
Molecular Structure Analysis
Structural analysis of similar compounds, such as solvated pyrrolidine derivatives, provides a foundation for understanding the molecular geometry, bonding, and potential intermolecular interactions. For example, Banerjee et al. (2002) describe the crystal structure of a solvated pyrrolidine derivative, highlighting the importance of hydrogen bonding in determining the molecule's conformation (Banerjee et al., 2002).
Chemical Reactions and Properties
The reactivity of related compounds, particularly their interactions with various reagents and conditions, can shed light on the potential chemical behavior of the compound. Research on polyamides derived from pyridine and aromatic diamines suggests a versatile reactivity profile that could apply to the compound of interest, involving amide bond formation and the potential for further functionalization (Faghihi & Mozaffari, 2008).
Physical Properties Analysis
The physical properties, such as melting points and crystal structure, can often be predicted based on structural similarities with known compounds. Gallagher et al. (2022) provide analysis on the melting temperatures and crystal packing of chlorophenylpyridinecarboxamides, which may offer parallels to the physical characteristics of the compound of interest (Gallagher et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally related to 1-(2-chlorophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide often focuses on the synthesis and characterization of novel polyamides and polyimides with potential applications in materials science. For instance, aromatic polyamides containing n-alkylphenylimide units fused to the main chain have shown enhanced thermal stability and excellent solubility, attributes desirable for advanced materials applications. These polymers exhibit glass transition temperatures between 225 and 285°C, indicating their robustness for high-temperature applications, and are amorphous with layered structures formed by n-alkyl side chains, suggesting their potential in various industrial applications due to their structural and thermal properties (Choi & Jung, 2004).
Another study on new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines highlights the synthesis of polymers that are highly soluble in polar solvents, a key feature for processing and application in different domains. These materials not only showcase high yield and inherent viscosities but also exhibit thermal properties that suggest their utility in areas requiring materials resistant to degradation at elevated temperatures (Faghihi & Mozaffari, 2008).
Molecular Interaction Studies
Studies on related compounds also delve into the molecular interaction landscapes, such as the research on N-(chlorophenyl)pyridinecarboxamides, which explores the electronic properties and interaction landscapes. This work, focusing on the structural and physicochemical aspects, provides insights into how these compounds interact at the molecular level, paving the way for their potential application in medicinal chemistry and material science. The crystal structures and interaction environments analyzed through Hirshfeld surface analysis and contact enrichment studies offer a deeper understanding of how these compounds can be optimized for specific applications, including drug design and development of new materials (Gallagher et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-12-5-7-13(8-6-12)20-17(23)11-9-16(22)21(10-11)15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPRNILGGXSPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)

![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)


![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)

